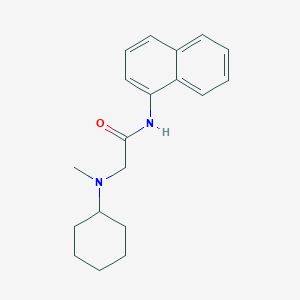
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide, also known as CMN-1, is a novel small molecule that has been found to have potential therapeutic applications in various diseases. It is a member of the class of compounds known as glycine site NMDA receptor antagonists.
Mecanismo De Acción
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide acts as a glycine site NMDA receptor antagonist, which means it blocks the action of the NMDA receptor by binding to the glycine site. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal damage. By blocking the glycine site of the NMDA receptor, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide reduces the excitotoxicity and neuronal damage associated with overactivation of the receptor.
Biochemical and physiological effects:
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, and increasing neurotrophic factors and synaptic plasticity. These effects are thought to be mediated by the blockade of the NMDA receptor and the subsequent reduction in excitotoxicity and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide is its specificity for the glycine site of the NMDA receptor, which reduces the potential for off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide.
Direcciones Futuras
There are several future directions for the study of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as traumatic brain injury and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide involves a multi-step process, starting with the reaction of 1-naphthylamine with cyclohexanone to form 1-(cyclohexylamino)naphthalene-2-ol. This intermediate is then reacted with methyl iodide to form N-methyl-1-(cyclohexylamino)naphthalene-2-ol, which is further reacted with glycine to form N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. In Alzheimer's disease, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to improve cognitive function and reduce amyloid beta deposition in animal models. In Parkinson's disease, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to protect dopaminergic neurons from degeneration. In epilepsy, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to reduce seizure frequency and severity. In stroke, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to reduce brain damage and improve neurological function.
Propiedades
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-21(16-10-3-2-4-11-16)14-19(22)20-18-13-7-9-15-8-5-6-12-17(15)18/h5-9,12-13,16H,2-4,10-11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGNOPORGAIGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC2=CC=CC=C21)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-methyl-N-naphthalen-1-ylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

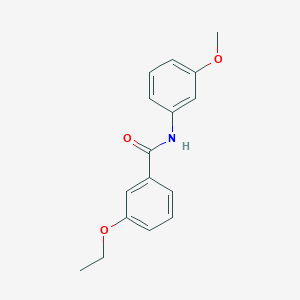
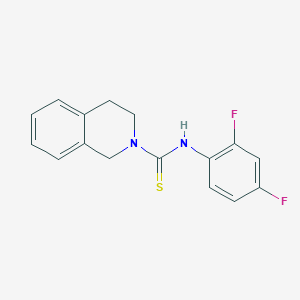
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)

![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)
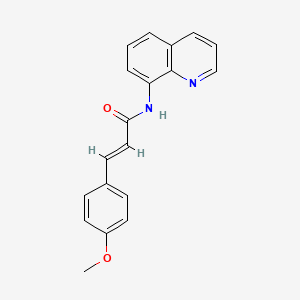
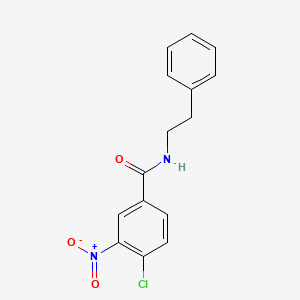
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5720500.png)
![4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)
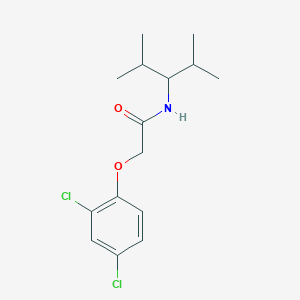
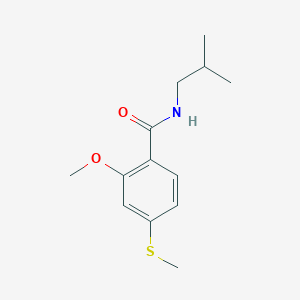
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)

